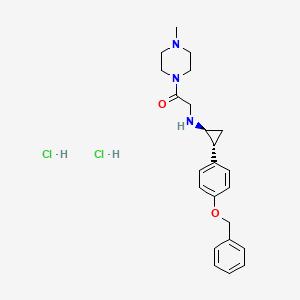![molecular formula C24H19N3O2 B8054840 6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8054840.png)
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a chemical compound listed in the PubChem database. It is a unique molecule with specific properties that make it valuable in various scientific and industrial applications. The compound’s structure and characteristics are of interest to researchers in fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Reacting starting materials: The initial step involves reacting specific starting materials under controlled conditions to form intermediate compounds.
Purification: The intermediate compounds are then purified using techniques such as crystallization or chromatography.
Final reaction: The purified intermediates undergo further reactions to form the final product, 6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.
Industrial production: In an industrial setting, the production process may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product
Analyse Des Réactions Chimiques
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. .
Applications De Recherche Scientifique
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: This compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mécanisme D'action
The mechanism of action of 6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.
Salicylsalicylic acid (CID 5161): Used in the treatment of various inflammatory conditions.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug with similar properties.
Propriétés
IUPAC Name |
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14H,3,6,15H2,(H2,25,26,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRBLKLCAVULNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1=NC(=O)C2=C(N1)NC(=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC1=NC(=O)C2=C(N1)NC(=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Phenyl-6-[2-(2-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-YL)propan-2-YL]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B8054757.png)
![1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H(or 2H)-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, ethyl ester (9CI)](/img/structure/B8054766.png)




![2,2''-[(4-Hydroxyfenyl)methyleen]bis(4-{(E)-[(5-methyl-1H-tetrazool1-YL)imino]methyl}fenol)](/img/structure/B8054801.png)
![2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-3H-purin-6-one](/img/structure/B8054806.png)

![N-[1,1'-Biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl-2-pyrrolidinedicarboxamide](/img/structure/B8054819.png)

![calcium;(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B8054845.png)


